11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Overview
Description
11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique tricyclic structure and the presence of trifluoromethyl and sulfonamide functional groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, including the formation of the tricyclic core, introduction of the trifluoromethyl group, and sulfonamide formation. One common synthetic route is as follows:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from a suitable precursor. For example, a diene precursor can undergo a Diels-Alder reaction to form the tricyclic structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst and specific reaction conditions to ensure selective introduction of the trifluoromethyl group.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine. This step typically occurs under mild conditions to avoid degradation of the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of trifluoromethyl and sulfonamide groups with biological macromolecules.
Materials Science: The unique structure of the compound makes it a potential candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions. The overall effect is modulation of the target’s activity, which can lead to therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
- 11-Oxo-N-(3,3,3-trifluoro-2-hydroxy-2-ethylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Uniqueness
The uniqueness of 11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical properties and potential applications. The presence of the phenyl group, in particular, can enhance its interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S/c21-20(22,23)19(27,15-4-2-1-3-5-15)12-24-30(28,29)16-10-13-6-7-17(26)25-9-8-14(11-16)18(13)25/h1-5,10-11,24,27H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFMSNBXWVSJFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=CC=C4)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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